Tris[2-(2-methoxypropoxy)propyl] borate
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Overview
Description
Tris[2-(2-methoxypropoxy)propyl] borate is a chemical compound with the molecular formula C15H33BO6. It is a borate ester derived from boric acid and glycol monoethers. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2-methoxypropoxy)propyl] borate typically involves the reaction of boric acid or boric anhydride with glycol monoethers. The reaction is carried out under controlled conditions, usually at elevated temperatures ranging from 50°C to 200°C. A water-azeotrope-forming solvent is often added to the reaction mixture to facilitate the removal of water produced during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tris[2-(2-methoxypropoxy)propyl] borate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form boric acid and glycol monoethers.
Oxidation: Can be oxidized under specific conditions to form borate esters with different oxidation states.
Substitution: Participates in substitution reactions where the alkoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Boric acid and glycol monoethers.
Oxidation: Higher oxidation state borate esters.
Substitution: Borate esters with different functional groups.
Scientific Research Applications
Tris[2-(2-methoxypropoxy)propyl] borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of tris[2-(2-methoxypropoxy)propyl] borate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-ethoxyethoxy)ethyl borate
- Tris(2-cyanoethyl) borate
- Tris(2,2,2-trifluoroethyl) borate
Uniqueness
Tris[2-(2-methoxypropoxy)propyl] borate is unique due to its specific alkoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers higher stability and solubility in various solvents, making it more versatile for different applications .
Properties
CAS No. |
59817-49-1 |
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Molecular Formula |
C21H45BO9 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
tris[2-(2-methoxypropoxy)propyl] borate |
InChI |
InChI=1S/C21H45BO9/c1-16(23-7)10-26-19(4)13-29-22(30-14-20(5)27-11-17(2)24-8)31-15-21(6)28-12-18(3)25-9/h16-21H,10-15H2,1-9H3 |
InChI Key |
KWSWSNSTXCTLPR-UHFFFAOYSA-N |
Canonical SMILES |
B(OCC(C)OCC(C)OC)(OCC(C)OCC(C)OC)OCC(C)OCC(C)OC |
Origin of Product |
United States |
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